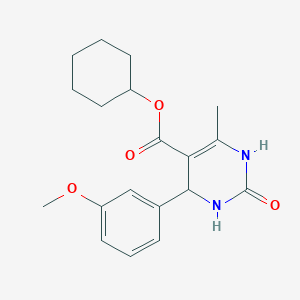![molecular formula C15H26N2O2 B5021906 2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol](/img/structure/B5021906.png)
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol, also known as FUBP1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol exerts its effects by binding to the FUSE-binding protein (this compound), which is a transcription factor that regulates gene expression. By binding to this compound, this compound inhibits its activity, leading to the downregulation of genes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of gene expression, and the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol is its versatility in various research applications. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol, including the development of new drug candidates based on its structure, the exploration of its potential applications in other fields such as immunology and infectious diseases, and the investigation of its effects on other transcription factors and signaling pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.
Métodos De Síntesis
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol can be synthesized using a multi-step process that involves the reaction of 1,4-dibromobutane with 5-methyl-2-furfural to form 3-(5-methyl-2-furyl)butyl bromide. This compound is then reacted with piperazine to form the intermediate product, 4-(3-(5-methyl-2-furyl)butyl)-1-piperazine. Finally, this intermediate is reduced using sodium borohydride to yield this compound.
Aplicaciones Científicas De Investigación
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the FUSE-binding protein (this compound), which is involved in the regulation of gene expression. In drug discovery, this compound has been used as a scaffold for the development of new drug candidates. In neuroscience, this compound has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-[3-(5-methylfuran-2-yl)butyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(15-4-3-14(2)19-15)5-6-16-7-9-17(10-8-16)11-12-18/h3-4,13,18H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXWHVBAKFNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

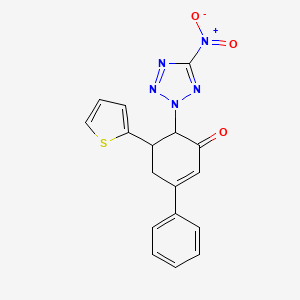

![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5021851.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5021855.png)
![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5021862.png)
![2-phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021872.png)
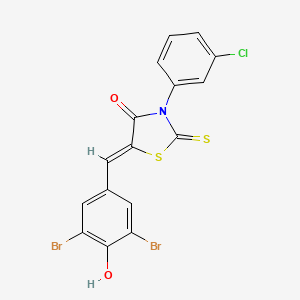
![N-[(4-methylphenyl)sulfonyl]-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5021888.png)
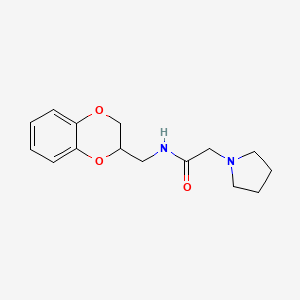
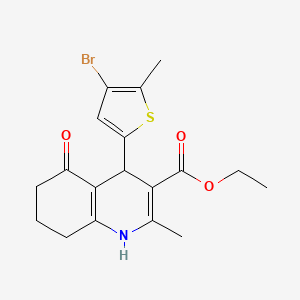
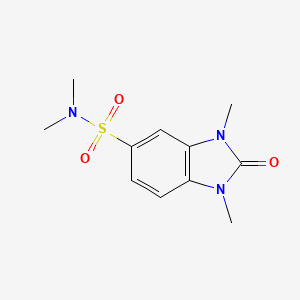
![N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5021921.png)
